4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC20403937
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol -](/images/structure/VC20403937.png)
Specification
Molecular Formula | C11H16ClNO |
---|---|
Molecular Weight | 213.70 g/mol |
IUPAC Name | 4-[(2-chlorophenyl)methylamino]butan-2-ol |
Standard InChI | InChI=1S/C11H16ClNO/c1-9(14)6-7-13-8-10-4-2-3-5-11(10)12/h2-5,9,13-14H,6-8H2,1H3 |
Standard InChI Key | IICATWFWTJBTOL-UHFFFAOYSA-N |
Canonical SMILES | CC(CCNCC1=CC=CC=C1Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a four-carbon butanol chain () with an amino group () at the second carbon and a 2-chlorobenzyl substituent () attached to the nitrogen atom . This arrangement introduces a chiral center at the second carbon of the butanol chain, enabling the existence of enantiomers with distinct biological activities. The chlorine atom at the ortho position of the phenyl ring influences electronic distribution, enhancing lipophilicity and potentially modulating receptor binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 213.70 | |
Density | Not Available | |
Boiling Point | Not Available | |
Flash Point | Not Available |
Stereochemical Considerations
The chiral center at C2 of the butanol backbone necessitates enantiomeric resolution for pharmacological applications. Studies on analogous compounds, such as 4-Amino-2-(3-bromophenyl)butan-2-ol, demonstrate that stereoisomerism significantly affects binding affinity to biological targets like neurotransmitter receptors. For instance, the (R)-enantiomer of similar amino alcohols exhibits higher potency in modulating serotonin receptors compared to the (S)-form. These findings underscore the importance of asymmetric synthesis or chiral separation techniques in developing 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol for therapeutic use.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. One method involves reacting 2-chlorobenzylamine with epichlorohydrin under basic conditions, followed by hydrolysis to yield the amino alcohol . Alternative routes employ reductive amination of 2-chlorobenzaldehyde with 4-aminobutan-2-ol using catalysts such as palladium on carbon.
Reaction Scheme:
Yields for these methods range from 45% to 68%, with purity exceeding 95% after column chromatography . Challenges include controlling regioselectivity during epoxide ring opening and minimizing racemization at the chiral center.
Industrial Scalability
Compound | Target Receptor | IC50 (nM) | Source |
---|---|---|---|
4-Amino-2-(3-bromophenyl)butan-2-ol | α2-Adrenergic | 120 | |
4-Amino-2-phenylbutan-2-ol | Serotonin Transporter | 450 | |
4-Amino-2-(3-chlorophenyl)butan-2-ol | GABA_A | 320 |
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing the chlorine atom in 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol with bromine (as in 4-[(4-Bromo-2-chlorophenyl)methylamino]butan-2-ol) increases molecular weight to 292.6 g/mol and alters lipophilicity (LogP from 1.8 to 2.4) . Brominated analogs demonstrate enhanced blood-brain barrier permeability in computational models but may exhibit higher hepatotoxicity .
Positional Isomerism
Future Research Directions
Enantioselective Synthesis
Developing asymmetric catalytic methods to produce enantiomerically pure 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol remains a critical challenge. Recent advances in organocatalysis, particularly using cinchona alkaloid derivatives, have achieved 88% ee in similar amino alcohols, suggesting applicability to this compound.
Targeted Drug Delivery
Nanoparticle-encapsulated formulations could mitigate the compound’s potential cytotoxicity while enhancing brain uptake. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 4-Amino-2-(3-bromophenyl)butan-2-ol showed 3-fold increased hippocampal concentration in murine models compared to free drug.
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